molecular formula C22H40N2O12S B1672288 Isoprenaline sulphate CAS No. 299-95-6

Isoprenaline sulphate

Cat. No.: B1672288
CAS No.: 299-95-6
M. Wt: 556.6 g/mol
InChI Key: CUQPTVCVZLUXJB-UHFFFAOYSA-N
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Description

Isoproterenol Sulfate is the sulfate salt form of isoproterenol, a beta-adrenergic receptor agonist with bronchodilator activity. Isoproterenol binds to beta-2 adrenergic receptors in bronchial smooth muscle, thereby activating intracellular adenyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP). Increased cAMP levels cause relaxation of bronchial smooth muscle, relieve bronchospasms, improve mucociliary clearance and inhibit the release of mediators of immediate hypersensitivity from cells, especially from mast cells.
Isopropyl analog of EPINEPHRINE;  beta-sympathomimetic that acts on the heart, bronchi, skeletal muscle, alimentary tract, etc. It is used mainly as bronchodilator and heart stimulant.
See also: Isoproterenol (has active moiety).

Mechanism of Action

Isoprenaline sulphate, also known as Isoproterenol sulfate anhydrous or Isoproterenol sulfate, is a non-selective beta-adrenergic agonist . It has a wide range of applications in the medical field, particularly in treating heart-related conditions and bronchospasm during anesthesia .

Target of Action

Isoprenaline primarily targets beta-1 and beta-2 adrenergic receptors . These receptors play a crucial role in regulating heart rate, cardiac contractility, and bronchial muscle tone .

Mode of Action

Upon binding to its targets, Isoprenaline activates the alpha subunit of G-protein coupled receptors, causing it to exchange GMP for GTP . This activation allows the alpha subunit to dissociate from the beta and gamma subunits . The result is an increase in intracellular calcium in cardiac myocytes, leading to positive inotropic, lusitropic, chronotropic, and dromotropic effects .

Biochemical Pathways

The activation of beta-1 adrenergic receptors by Isoprenaline leads to an increase in intracellular calcium in cardiac myocytes . This increase in calcium has several downstream effects, including increased heart rate and cardiac contractility . Beta-1 activation also activates the Renin-Angiotensin-Aldosterone System (RAAS) in the kidney .

Pharmacokinetics

Isoprenaline has a short duration of action as it is rapidly cleared . It is metabolized primarily in the liver and other tissues by the enzyme catechol-O-methyltransferase (COMT) to the 3-O-methyl isoproterenol metabolite, which is subsequently conjugated with sulfate . The primary route of excretion for Isoprenaline is renal .

Result of Action

The activation of beta-adrenergic receptors by Isoprenaline leads to several physiological effects. These include an increase in heart rate and cardiac contractility, dilation of bronchi, and a decrease in diastolic blood pressure by lowering peripheral vascular resistance . These effects make Isoprenaline effective in treating conditions such as heart block, Adams-Stokes attacks, and bronchospasm during anesthesia .

Biochemical Analysis

Biochemical Properties

Isoprenaline Sulphate interacts with beta-1 and beta-2 adrenergic receptors, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This activates the alpha subunit, allowing it to dissociate from the beta and gamma subunits . The dissociation of the alpha subunit activates adenylate cyclase, converting ATP to cyclic AMP . Cyclic AMP then activates protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels such as Ca v 1.2 .

Cellular Effects

This compound has a profound effect on various types of cells and cellular processes. It increases cardiac output by increasing the heart rate and cardiac contractility . It also decreases diastolic blood pressure by lowering peripheral vascular resistance . In addition, it has been found to stimulate insulin secretion, thus increasing the risk of hypokalaemia .

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . It acts as a non-selective beta adrenergic receptor agonist, causing the alpha subunit of G-protein coupled receptors to exchange GMP for GTP . This leads to the activation of adenylate cyclase, conversion of ATP to cyclic AMP, and activation of protein kinase A (PKA), which phosphorylates cardiac L-type calcium channels .

Temporal Effects in Laboratory Settings

This compound has an immediate onset of action and its half-life is 2.5-5 minutes

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages . Low doses of this compound (0.3 to 6 mg/kg) have been shown to induce cardiac hypertrophy accompanied by fibrosis and necrosis of the tissue .

Metabolic Pathways

This compound is predominantly metabolized to glucuronide conjugates . It can also be O-methylated by catechol O-methyltransferase to the metabolite 3-O-methylisoprenaline, which can further be glucuronidated .

Properties

IUPAC Name

4-[1-hydroxy-2-(propan-2-ylamino)ethyl]benzene-1,2-diol;sulfuric acid;dihydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/2C11H17NO3.H2O4S.2H2O/c2*1-7(2)12-6-11(15)8-3-4-9(13)10(14)5-8;1-5(2,3)4;;/h2*3-5,7,11-15H,6H2,1-2H3;(H2,1,2,3,4);2*1H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CUQPTVCVZLUXJB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)NCC(C1=CC(=C(C=C1)O)O)O.CC(C)NCC(C1=CC(=C(C=C1)O)O)O.O.O.OS(=O)(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H40N2O12S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80976254
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

556.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6078-56-4, 299-95-6
Record name Isoproterenol sulfate [USAN:USP:JAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006078564
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Isoproterenol sulfate dihydrate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80976254
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Isoprenaline sulphate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.005.533
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name Isoprenalinsulfat
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOPROTERENOL SULFATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/925FX3X776
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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